Cas no 2228342-59-2 (2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane)

2-{3-Bromo-5-(trifluoromethyl)phenylmethyl}oxirane is a brominated and trifluoromethyl-substituted phenylmethyl oxirane compound with significant utility in synthetic organic chemistry. Its key structural features—a reactive epoxide (oxirane) group and electron-withdrawing substituents (bromo and trifluoromethyl)—make it a versatile intermediate for nucleophilic ring-opening reactions and further functionalization. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. The bromo substituent offers additional reactivity for cross-coupling reactions, such as Suzuki or Heck couplings. This compound is particularly valuable for constructing complex molecular architectures in medicinal chemistry and materials science due to its balanced reactivity and stability under synthetic conditions.
2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane structure
2228342-59-2 structure
Product Name:2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane
CAS No:2228342-59-2
MF:C10H8BrF3O
MW:281.069132804871
CID:6200387
PubChem ID:165700745
Update Time:2025-06-10

2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane Chemical and Physical Properties

Names and Identifiers

    • 2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane
    • EN300-1972856
    • 2-{[3-bromo-5-(trifluoromethyl)phenyl]methyl}oxirane
    • 2228342-59-2
    • Inchi: 1S/C10H8BrF3O/c11-8-2-6(3-9-5-15-9)1-7(4-8)10(12,13)14/h1-2,4,9H,3,5H2
    • InChI Key: VCMXGCXTDHZNGB-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C=C(C=1)CC1CO1

Computed Properties

  • Exact Mass: 279.97106g/mol
  • Monoisotopic Mass: 279.97106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 12.5Ų

2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane Pricemore >>

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2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane Related Literature

Additional information on 2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane

Comprehensive Overview of 2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane (CAS No. 2228342-59-2)

2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane, identified by its CAS number 2228342-59-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This epoxide derivative features a unique molecular structure, combining a bromo-substituted phenyl ring with a trifluoromethyl group, making it a valuable intermediate in synthetic chemistry. Its applications span across drug discovery, material science, and specialty chemicals, aligning with the growing demand for halogenated compounds in modern industrial processes.

The compound's structural attributes, particularly the presence of the oxirane (epoxide) ring, contribute to its reactivity, enabling it to participate in ring-opening reactions—a key step in synthesizing complex molecules. Researchers are increasingly exploring its potential in developing bioactive molecules, driven by the rising interest in trifluoromethylated compounds for their enhanced metabolic stability and lipophilicity. These properties are critical in designing next-generation therapeutics, a topic frequently searched in AI-driven drug discovery platforms.

In the context of sustainability, 2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane is also studied for its role in green chemistry applications. The trifluoromethyl group's electron-withdrawing nature improves the efficiency of catalytic processes, reducing waste generation. This aligns with the global focus on environmentally friendly synthesis, a hot topic in academic and industrial forums. Analytical techniques like NMR spectroscopy and mass spectrometry are routinely employed to characterize this compound, ensuring purity and consistency for research purposes.

From a commercial perspective, the demand for CAS 2228342-59-2 is fueled by its versatility in producing high-value intermediates. Suppliers and manufacturers emphasize its use in custom synthesis projects, catering to the pharmaceutical sector's need for tailored molecular building blocks. Discussions on platforms like LinkedIn and ResearchGate often highlight its potential in addressing challenges related to scalable synthesis and process optimization—key concerns for chemists and engineers.

Safety and handling protocols for 2-{3-bromo-5-(trifluoromethyl)phenylmethyl}oxirane adhere to standard laboratory practices, with emphasis on proper ventilation and personal protective equipment (PPE). While not classified as hazardous under normal conditions, its reactivity warrants cautious handling, a detail frequently queried in chemical safety databases. Regulatory compliance, including REACH and FDA guidelines, ensures its responsible use in research and development.

In summary, CAS 2228342-59-2 represents a cutting-edge tool for chemists exploring structure-activity relationships and molecular design. Its integration into high-throughput screening workflows and computational chemistry models underscores its relevance in contemporary science. As the industry shifts toward precision synthesis, this compound is poised to play a pivotal role in advancing both academic and industrial innovations.

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